Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
Description
Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S2/c1-3-18-12(17)10-11(15)16(13(19)20-10)9-6-4-5-8(14)7(9)2/h4-6H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYOKZQGGURAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=C(C(=CC=C2)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino and carboxylate groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate include other thiazole derivatives with varying substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Biological Activity
Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of a thioamide intermediate, which is cyclized with a halogenated aromatic compound in the presence of a base. The overall reaction can be summarized as follows:
- Preparation of Thioamide : Reacting appropriate carbonyl compounds with thiourea derivatives.
- Cyclization : The thioamide undergoes cyclization with an aromatic compound to form the thiazole ring.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazoles showed potent activity against a range of bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups and specific substitutions on the phenyl ring enhance anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| Ethyl derivative | Various | Varies |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was found to inhibit growth effectively at concentrations lower than those required for traditional antibiotics .
- Cytotoxicity in Cancer Cells : In vitro tests demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicated potent activity, suggesting its potential as a lead compound for further development in anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
